molecular formula C20H18N2O2 B2612508 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide CAS No. 941966-86-5

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2612508
CAS No.: 941966-86-5
M. Wt: 318.376
InChI Key: DXYNYWFCTCUVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide is a heterocyclic compound featuring a fused cyclopentaisoxazole core linked to a diphenylacetamide moiety. This compound has drawn attention for its structural novelty, particularly in medicinal chemistry, where such hybrids are explored for kinase inhibition and antiproliferative activities .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(21-20-16-12-7-13-17(16)22-24-20)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNYWFCTCUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS).

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often involving a Grignard reagent or an organolithium compound to form the desired cyclopentane structure.

    Amidation: The final step involves the amidation of the isoxazole derivative with 2,2-diphenylacetic acid or its derivatives under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoxazole ring to an isoxazoline or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of isoxazoline derivatives

    Substitution: Formation of halogenated or substituted derivatives

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an analgesic, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

(a) N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives
  • Structural Differences: Replacing the cyclopentaisoxazole with a benzothiazole ring alters electronic properties.
  • Synthetic Routes : Benzothiazole derivatives (e.g., compound 37 in ) are synthesized via coupling reagents like PyBOP, contrasting with cyclopentaisoxazole formation methods, which may involve cyclization or ring-closing metathesis .
  • Patent Considerations: The European patent (EP3348550A1) explicitly excludes benzothiazole-based diphenylacetamides, underscoring the novelty of the cyclopentaisoxazole variant .
(b) Triazole-Linked Acetamides (e.g., Compounds 6a-m, 7a-m)
  • Structural Features : These compounds () feature a 1,2,3-triazole ring connected to naphthalene via a methylene group. The triazole’s polarity and hydrogen-bonding capacity differ markedly from the isoxazole’s oxygen-nitrogen system.
  • Functional Data : IR spectra (e.g., 1671–1682 cm⁻¹ C=O stretches) and NMR shifts (e.g., δ 5.38–5.48 ppm for methylene protons) highlight electronic differences compared to the target compound’s cyclopentaisoxazole core .
(c) Cyclopenta[b]thiophene Derivatives (e.g., Compound 24)
  • Core Heteroatom Impact: Thiophene (sulfur) vs. isoxazole (oxygen/nitrogen) alters electron density.

Substituent and Pharmacophore Variations

(a) Diphenylacetamide Group
  • The diphenylacetamide moiety is a common pharmacophore in multiple analogs (e.g., ). Its lipophilicity enhances membrane permeability, but steric bulk may affect target selectivity.
(b) Nitro and Sulfamoyl Substitutions
  • Nitro-substituted analogs (e.g., 6b-c in ) exhibit strong electron-withdrawing effects, influencing reactivity and metabolic stability.

Hydrogen-Bonding and Crystallographic Behavior

  • The isoxazole’s oxygen and amide NH groups enable specific hydrogen-bonding patterns, as discussed in . These interactions differ from triazole (N–H) or thiophene (S) systems, impacting crystal packing and solubility. SHELX-based crystallography () could further elucidate these differences .

Research Implications

The cyclopentaisoxazole core in N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide offers distinct advantages over benzothiazole, triazole, and thiophene analogs:

  • Novelty: Avoids patent exclusions while maintaining pharmacophore integrity .
  • Electronic Tuning : Oxygen and nitrogen in the isoxazole modulate electron density for optimized target binding.
  • Synthetic Flexibility: Potential for derivatization at the cyclopentaisoxazole or acetamide positions.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 946246-87-3
Molecular Formula C18H16N2O2
Molecular Weight 292.33 g/mol

Structure

The compound features a cyclopenta[c]isoxazole moiety linked to a diphenylacetamide structure, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The heterocyclic rings can participate in π-π stacking interactions and hydrogen bonding with proteins and enzymes, modulating their activity and leading to various biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of the cyclopenta[c]isoxazole scaffold have shown promising results in scavenging free radicals and reducing oxidative stress in vitro.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-722.09
This compoundA-5496.40

These values indicate a significant potential for the compound as an anticancer agent.

Case Studies

  • Case Study on MCF-7 Cell Line : In a study investigating the effects of various cyclopenta[c]isoxazole derivatives on the MCF-7 breast cancer cell line, it was found that the compound exhibited a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study on A-549 Cell Line : A separate investigation into the A-549 lung adenocarcinoma cell line revealed that the compound reduced cell viability significantly compared to control treatments. The study suggested that this effect may be mediated through the modulation of specific signaling pathways involved in cell survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.